molecular formula C7H19Cl2N3O B1424033 N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride CAS No. 1220037-40-0

N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride

Cat. No. B1424033
CAS RN: 1220037-40-0
M. Wt: 232.15 g/mol
InChI Key: FPOCLRPVILJQGV-UHFFFAOYSA-N
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Description

“N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 1220037-40-0 and a molecular weight of 232.15100 . The IUPAC name for this compound is 2-amino-N-(2-(dimethylamino)ethyl)acetamide dihydrochloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H19Cl2N3O .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives have been used in photopolymerization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 232.15100 .

Scientific Research Applications

  • Treatment of Overactive Detrusor : N-(4-amino-2-butynyl)acetamides, closely related to N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride, have been synthesized and examined for their activity in inhibiting detrusor contraction. These compounds show potential as agents for treating overactive detrusor with less anticholinergic side effects (Take et al., 1992).

  • Antiallergy Activity : A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides was synthesized to evaluate their antiallergy activity. Some derivatives exhibited activity in the passive foot anaphylaxis (PFA) assay, suggesting their potential in treating allergies (Walsh et al., 1990).

  • Synthesis and Characterization in Organic Chemistry : N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized with an overall yield of 77%, indicating its potential for large-scale production and application in various chemical processes (Gong Fenga, 2007).

  • Antitumor Agents : Monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide demonstrate varied antitumor activity, highlighting their potential in cancer therapy (Rewcastle et al., 1986).

  • Chemical Reactions in Organic Chemistry : Studies on the aromatic thioether reacting with [Pd(NCCH3)2Cl2] under S–C bond cleavage have led to the formation of novel dinuclear palladium complexes. These findings are significant in the field of inorganic and organic chemistry (Lozan et al., 2007).

  • Quantitative Analysis in Pharmacology : High-performance liquid chromatography has been used to measure N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide in plasma, a critical step in pharmacokinetic analyses (Young et al., 1990).

  • Biodegradation of Herbicides : The cytochrome P450 system EthBAD is involved in the N-Deethoxymethylation of acetochlor, a widely used herbicide. This research contributes to the understanding of herbicide biodegradation and environmental protection (Wang et al., 2015).

Safety and Hazards

“N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride” is classified as an irritant . Detailed safety data and hazard information are not available in the current resources.

Future Directions

“N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride” is used in scientific research and exhibits diverse applications, contributing to advancements in various fields through its unique properties and interactions. Its future directions could involve further exploration of its properties and potential applications in photopolymerization and other chemical reactions .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O.2ClH/c1-8-6-7(11)9-4-5-10(2)3;;/h8H,4-6H2,1-3H3,(H,9,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOCLRPVILJQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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